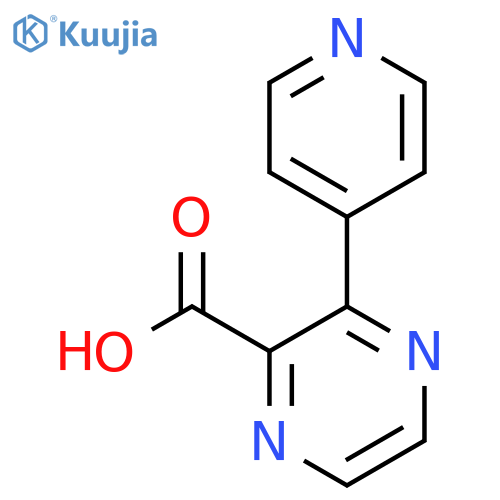Cas no 1501585-47-2 (3-(Pyridin-4-yl)pyrazine-2-carboxylic acid)

1501585-47-2 structure
商品名:3-(Pyridin-4-yl)pyrazine-2-carboxylic acid
CAS番号:1501585-47-2
MF:C10H7N3O2
メガワット:201.181481599808
MDL:MFCD26601231
CID:5045153
PubChem ID:83531846
3-(Pyridin-4-yl)pyrazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(pyridin-4-yl)pyrazine-2-carboxylic acid
- 3-pyridin-4-ylpyrazine-2-carboxylic acid
- 3-(Pyridin-4-yl)pyrazine-2-carboxylic acid
-
- MDL: MFCD26601231
- インチ: 1S/C10H7N3O2/c14-10(15)9-8(12-5-6-13-9)7-1-3-11-4-2-7/h1-6H,(H,14,15)
- InChIKey: ZEXVVQMZNWJFFD-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C2C=CN=CC=2)=NC=CN=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 76
3-(Pyridin-4-yl)pyrazine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P221321-100mg |
3-(pyridin-4-yl)pyrazine-2-carboxylic acid |
1501585-47-2 | 100mg |
$ 135.00 | 2022-06-03 | ||
| Life Chemicals | F2167-2366-2.5g |
3-(pyridin-4-yl)pyrazine-2-carboxylic acid |
1501585-47-2 | 95%+ | 2.5g |
$1292.0 | 2023-09-06 | |
| Enamine | EN300-240137-10g |
3-(pyridin-4-yl)pyrazine-2-carboxylic acid |
1501585-47-2 | 10g |
$3622.0 | 2023-09-15 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19590-1G |
3-(pyridin-4-yl)pyrazine-2-carboxylic acid |
1501585-47-2 | 95% | 1g |
¥ 2,970.00 | 2023-04-04 | |
| Life Chemicals | F2167-2366-0.5g |
3-(pyridin-4-yl)pyrazine-2-carboxylic acid |
1501585-47-2 | 95%+ | 0.5g |
$613.0 | 2023-09-06 | |
| Life Chemicals | F2167-2366-5g |
3-(pyridin-4-yl)pyrazine-2-carboxylic acid |
1501585-47-2 | 95%+ | 5g |
$1938.0 | 2023-09-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19590-5G |
3-(pyridin-4-yl)pyrazine-2-carboxylic acid |
1501585-47-2 | 95% | 5g |
¥ 8,890.00 | 2023-04-04 | |
| Life Chemicals | F2167-2366-0.25g |
3-(pyridin-4-yl)pyrazine-2-carboxylic acid |
1501585-47-2 | 95%+ | 0.25g |
$582.0 | 2023-09-06 | |
| Enamine | EN300-240137-2.5g |
3-(pyridin-4-yl)pyrazine-2-carboxylic acid |
1501585-47-2 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
| Enamine | EN300-240137-5.0g |
3-(pyridin-4-yl)pyrazine-2-carboxylic acid |
1501585-47-2 | 95% | 5.0g |
$2443.0 | 2024-06-19 |
3-(Pyridin-4-yl)pyrazine-2-carboxylic acid 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
1501585-47-2 (3-(Pyridin-4-yl)pyrazine-2-carboxylic acid) 関連製品
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1501585-47-2)3-(Pyridin-4-yl)pyrazine-2-carboxylic acid

清らかである:99%
はかる:10g
価格 ($):1639.0